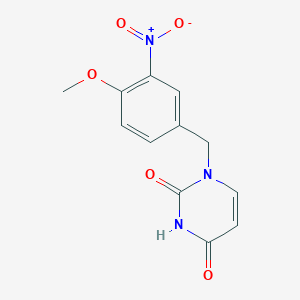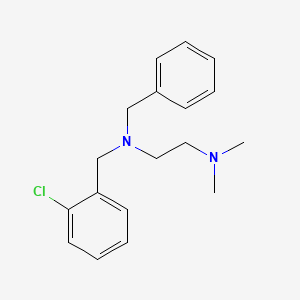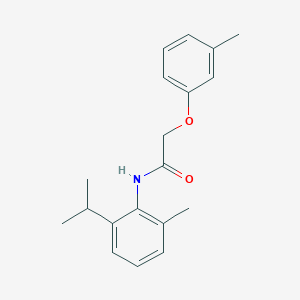
1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative, a class of compounds that have a wide range of applications in various fields of chemistry and biology. Pyrimidine derivatives have been studied for their potential in medicinal chemistry, particularly in the synthesis of novel compounds with specific biological activities (Agarkov et al., 2023).
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound typically involves the reaction of nitrogen heterocycles with specific reagents. For instance, Harutyunyan (2016) describes a reaction involving 4-methoxy-3-nitrobenzyl chloride in the presence of potassium carbonate to yield corresponding N-(4-methoxy-3-nitrobenzyl) derivatives (Harutyunyan, 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using techniques like single crystal X-ray diffraction (SCXRD). This method allows for an understanding of the crystal structure and the hydrogen bonding patterns, which are crucial for the compound's properties and biological activity (Agarkov et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that are central to their biological activity. For example, the study by Harutyunyan (2016) discusses the formation of N,N′-bis(4-methylamino-3-nitrobenzyl)urea from a specific pyrimidine derivative, highlighting the compound's reactivity (Harutyunyan, 2016).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as their crystal packing and stability, can be studied through X-ray diffraction analysis and spectroscopy. These properties are important for understanding the compound's behavior in various environments and its potential applications (Agarkov et al., 2023).
Chemical Properties Analysis
Chemical properties such as the compound's reactivity, interaction with other molecules, and potential biological activity are central to the study of pyrimidine derivatives. These properties are often determined through various chemical reactions and biological assays to understand the compound's potential use in medicinal chemistry (Harutyunyan, 2016).
properties
IUPAC Name |
1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-20-10-3-2-8(6-9(10)15(18)19)7-14-5-4-11(16)13-12(14)17/h2-6H,7H2,1H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSOSFPAWZWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5652402.png)

![1-(2-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5652412.png)
![5-acetyl-10-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5652417.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5652422.png)

![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)



![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)
![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)